molecular formula C15H20N2O2S2 B4701998 N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid CAS No. 42062-89-5

N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid

Cat. No. B4701998
CAS RN: 42062-89-5
M. Wt: 324.5 g/mol
InChI Key: CMYVDTORUPYYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is a useful research compound. Its molecular formula is C15H20N2O2S2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is 324.09662023 g/mol and the complexity rating of the compound is 403. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 2-(prop-2-enylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-3-9-16-15(20)17-13-12(14(18)19-4-2)10-7-5-6-8-11(10)21-13/h3H,1,4-9H2,2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVDTORUPYYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365339
Record name Ethyl 2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42062-89-5
Record name NSC325678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
Reactant of Route 2
Reactant of Route 2
N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
Reactant of Route 3
Reactant of Route 3
N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
Reactant of Route 4
Reactant of Route 4
N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
Reactant of Route 6
Reactant of Route 6
N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.